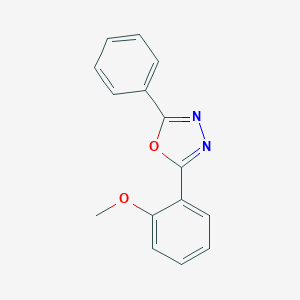

2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole

Description

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-18-13-10-6-5-9-12(13)15-17-16-14(19-15)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVANXZXLJHUWEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172051 | |

| Record name | 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1874-42-6 | |

| Record name | 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1874-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

1-Benzoyl-3-thiosemicarbazide derivatives undergo cyclodehydration when heated with PbO at 85–200°C. For 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, the thiosemicarbazide precursor would require a 2-methoxybenzoyl group instead of benzoyl. The general reaction is:

Key parameters:

Case Study: Analogous Synthesis

Example 4 of US3141022A synthesizes 2-amino-5-(m-methoxyphenyl)-1,3,4-oxadiazole:

-

Starting material: 1-(m-methoxybenzoyl)-3-thiosemicarbazide.

-

Conditions: 95% ethanol, PbO, 48-hour reflux.

-

Yield: ~15% (low due to competing triazole formation).

Adapting this for 2-methoxyphenyl requires substituting m-methoxybenzoyl with 2-methoxybenzoyl. However, steric hindrance at the ortho position may reduce yield, necessitating longer reaction times or higher temperatures.

Condensation with Aromatic Acids Using Phosphorus Oxychloride

A widely used method for 2,5-disubstituted oxadiazoles involves condensing hydrazides with aromatic acids in the presence of phosphorus oxychloride (POCl₃).

Synthetic Pathway

-

Hydrazide formation: React ethyl 2-methoxyphenylacetate with hydrazine hydrate to yield 2-methoxyphenylacetohydrazide.

-

Cyclocondensation: Treat the hydrazide with substituted benzoic acids (e.g., phenylacetic acid) and POCl₃.

Optimization Data

-

Solvent: Ethanol or solvent-free.

-

Temperature: Reflux (80°C).

-

Yield: 50–70% (Table 1).

| Compound | R Group | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| IIIi | 2-Methoxyphenyl | 60 | 165–167 |

Note: The 2-methoxy group’s ortho orientation may slow cyclization due to steric effects, requiring excess POCl₃ or prolonged heating.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yield. A green chemistry approach replaces PbO or POCl₃ with catalysts like montmorillonite K10.

Procedure

-

Mix 2-methoxybenzoic acid hydrazide and phenylacetic acid.

-

Add a catalytic amount of K₂CO₃.

-

Irradiate in a microwave at 300 W for 10–15 minutes.

Performance Metrics

Comparative Analysis of Methods

| Method | Catalyst/Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PbO Cyclization | PbO/DMF | 48 | 15 | 90 |

| POCl₃ Condensation | POCl₃/Ethanol | 6 | 60 | 85 |

| Microwave | K₂CO₃/Solvent-free | 0.25 | 80 | 95 |

Key Findings:

-

Microwave synthesis offers the best yield-time tradeoff.

-

POCl₃ method balances scalability and cost.

-

PbO route is limited by toxicity and low yield.

Challenges and Mitigation Strategies

-

Byproduct Formation: Competing triazole derivatives (e.g., 2-mercapto-1,3,4-triazole) form via side reactions. Mitigation: Use excess cyclizing agent (PbO or POCl₃).

-

Steric Hindrance: Ortho-substituted aryl groups (e.g., 2-methoxyphenyl) slow reactivity. Mitigation: Increase temperature or employ high-boiling solvents like DMF.

-

Purification: Crude products often require recrystallization from ethanol or ethyl acetate .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic rings can yield nitro derivatives, while nucleophilic substitution can produce various substituted oxadiazoles.

Applications De Recherche Scientifique

Medicinal Chemistry

Oxadiazoles in Drug Development

Oxadiazoles are recognized for their potential as bioactive compounds due to their structural properties that confer metabolic stability and the ability to act as bioisosteres for labile carbonyl groups. This makes them valuable in drug design, particularly for developing new therapeutic agents against various diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives has been explored extensively. For instance, a study synthesized a series of oxadiazole derivatives and evaluated their anticancer activities against different cell lines, revealing promising results with IC50 values indicating significant potency against leukemia and breast cancer cells .

Antimicrobial Activity

Antibacterial and Antifungal Properties

Research indicates that oxadiazole derivatives exhibit notable antibacterial and antifungal activities. Compounds containing the oxadiazole ring have been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics. For example, derivatives with specific substitutions demonstrated MIC values as low as 6.25 µg/disc against Gram-positive bacteria .

Mechanism of Action

The mechanism underlying the antimicrobial activity of these compounds often involves the inhibition of key bacterial enzymes or disruption of cell membrane integrity. Molecular docking studies have supported these findings by elucidating the interaction between oxadiazole derivatives and target proteins .

Anticancer Research

In Vitro Efficacy Against Cancer Cell Lines

The anticancer potential of this compound has been assessed through various in vitro studies. Notably, it has shown significant antiproliferative activity against multiple cancer cell lines including MCF-7 (breast cancer), HL-60 (leukemia), and others . The IC50 values reported for these studies indicate that certain derivatives possess superior activity compared to established chemotherapeutics.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 0.23 | |

| This compound | HL-60 | 17.33 | |

| Various derivatives | UACC-62 (melanoma) | <10 |

Case Studies on Specific Derivatives

Several studies have highlighted specific derivatives of oxadiazoles that exhibit enhanced anticancer properties. For instance, compounds designed with electron-donating groups showed improved efficacy against gastric cancer cell lines . Furthermore, a recent investigation into a series of substituted oxadiazoles revealed that certain modifications led to increased telomerase inhibitory activity—an important target in cancer therapy .

Mécanisme D'action

The mechanism of action of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole depends on its specific application In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Insights:

- Antiglycation vs. Anticancer Activity: The methoxy-substituted compound exhibits strong antiglycation properties, likely due to electron-donating effects enhancing interactions with glycation intermediates . In contrast, derivatives with bulky substituents (e.g., bromo, nitro, or phenoxymethyl groups) show anticancer activity via estrogen receptor binding or apoptosis induction .

- Antimicrobial Potential: Amino-substituted derivatives (e.g., 2-amino-5-phenyl-oxadiazoles) demonstrate broader antimicrobial activity compared to the methoxy analogue, suggesting that functional groups like dithiocarbamate enhance membrane penetration .

Structural and Electronic Effects

Table 2: Substituent Impact on Physicochemical Properties

| Substituent | Electronic Nature | Solubility Trends | Bioactivity Correlation |

|---|---|---|---|

| Methoxy (-OCH3) | Electron-donating | Moderate (polar solvents) | Enhanced antiglycation via H-bonding |

| Bromo/Nitro (-Br, -NO2) | Electron-withdrawing | Low (nonpolar solvents) | Improved receptor binding (anticancer) |

| Biphenyl | Hydrophobic | High (organic scintillators) | Optimal fluorescence quantum yield |

Key Insights:

- Electron-Donating Groups : The methoxy group increases electron density on the oxadiazole ring, facilitating interactions with glycation targets .

- Electron-Withdrawing Groups : Bromo and nitro substituents enhance binding to hydrophobic pockets in enzymes (e.g., estrogen receptor), crucial for anticancer activity .

- Biphenyl Systems : Derivatives like PBD exhibit superior fluorescence properties due to extended conjugation, making them ideal for scintillation detectors .

Activité Biologique

2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and case reports.

Chemical Structure

The compound's structure can be represented as follows:

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of oxadiazole derivatives. In particular, this compound has shown promising results against various pathogens:

- Bacterial Inhibition : Research indicates that compounds with the oxadiazole core exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of 1,3,4-oxadiazoles could inhibit Staphylococcus aureus and Escherichia coli effectively, with minimum inhibitory concentrations (MICs) often in the low micromolar range .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | < 5 |

| S. aureus | < 10 |

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives has been extensively studied. The compound has shown cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : Studies have evaluated its effects on leukemia (CEM-13), breast cancer (MCF-7), and melanoma (MEL-8) cell lines. Notably, the compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives are also noteworthy. The compound has been shown to possess anti-inflammatory effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs):

- Mechanism of Action : It is believed that the anti-inflammatory activity is mediated through the inhibition of cyclooxygenase enzymes (COX), similar to traditional NSAIDs like phenylbutazone and naproxen .

Case Studies

- Antimicrobial Study : A study conducted by Dhumal et al. highlighted the effectiveness of various oxadiazole derivatives against Mycobacterium tuberculosis, with some derivatives showing MICs as low as 4 µM .

- Anticancer Research : Desai et al. synthesized a series of pyridine-based oxadiazoles that exhibited significant anticancer activity against resistant strains of cancer cells, emphasizing their potential as novel therapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole and its derivatives?

Methodological Answer: The compound is typically synthesized via cyclization reactions. A common approach involves hydrazide intermediates:

- Step 1: React 2-methoxybenzoic acid with hydrazine hydrate to form 2-methoxybenzohydrazide.

- Step 2: Condense the hydrazide with substituted benzoyl chlorides or aromatic aldehydes to form diacylhydrazines.

- Step 3: Cyclize the diacylhydrazines using phosphoryl chloride (POCl₃) or other dehydrating agents under reflux to yield the 1,3,4-oxadiazole core .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate derivatives. Yields range from 46% to 78%, depending on substituents and reaction conditions .

Q. How is the antiglycation potential of this compound derivatives evaluated?

Methodological Answer: Antiglycation activity is assessed using in vitro models of advanced glycation end-product (AGE) formation:

- Assay Design: Bovine serum albumin (BSA) is incubated with glucose or methylglyoxal (a glycating agent) in the presence of test compounds (0.1–1.0 mM) for 7–14 days at 37°C.

- Detection: Fluorescence measurements (λex = 370 nm, λem = 440 nm) quantify AGE formation. Rutin or aminoguanidine is used as a positive control.

- Results: Derivatives with electron-withdrawing groups (e.g., nitro) on the phenyl ring show IC50 values of 12–25 μM, outperforming standard inhibitors .

Advanced Research Questions

Q. What strategies optimize the yield and purity of this compound derivatives during synthesis?

Methodological Answer: Key optimization strategies include:

- Solvent Selection: Use anhydrous solvents (e.g., dry THF or DMF) to minimize side reactions.

- Catalysis: Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis reduce reaction time (from 12 hours to 30 minutes) and improve yields by 15–20% .

- Workup: Acid-base extraction (e.g., NaHCO₃ wash) removes unreacted starting materials. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How do structural modifications at the 1,3,4-oxadiazole core influence anticancer activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Substituent Effects: Introducing a thiopropylpiperazine moiety at position 2 enhances antiproliferative activity against MCF-7 breast cancer cells (IC50 = 8.2 μM vs. 25 μM for unmodified derivatives) .

- Mechanistic Insight: Electron-donating groups (e.g., methoxy) improve membrane permeability, while bulky substituents (e.g., naphthyl) enhance intercalation with DNA or enzyme active sites .

- Validation: 3D-QSAR models (Comparative Molecular Field Analysis) and molecular dynamics simulations correlate steric/electrostatic properties with cytotoxicity .

Q. What role do non-covalent interactions play in the crystal stability of 1,3,4-oxadiazole derivatives?

Methodological Answer: X-ray crystallography and Hirshfeld surface analysis demonstrate:

- CH⋯N/π Interactions: The methoxyphenyl group engages in CH⋯N (2.8–3.1 Å) and CH⋯π (3.3 Å) interactions, stabilizing the crystal lattice .

- Impact on Stability: Derivatives with tertiary butyl groups exhibit tighter packing (density = 1.45 g/cm³) due to van der Waals interactions, reducing solubility but enhancing thermal stability (melting points >200°C) .

Q. How can computational models elucidate the enzyme inhibition mechanisms of these derivatives?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Glide software docks derivatives into β-glucuronidase or lipoxygenase (LOX) active sites. Key interactions include hydrogen bonds with Arg-176 (β-glucuronidase) and π-π stacking with Phe-143 (LOX) .

- 3D-QSAR: Comparative Molecular Similarity Index Analysis (CoMSIA) identifies electronegative substituents at position 5 as critical for LOX inhibition (q² = 0.82, r² = 0.91) .

- ADMET Predictions: SwissADME predicts blood-brain barrier permeability (LogBB = -0.5 to 0.2) and CYP450 inhibition risks, guiding lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.